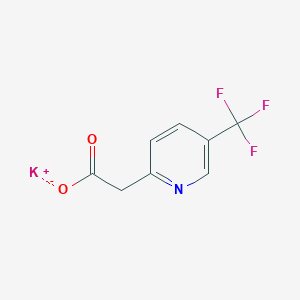
Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is an organofluorine compound that features a trifluoromethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with potassium acetate. This reaction is often carried out in the presence of a palladium catalyst, such as Pd(dba)2, and a ligand like BINAP. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug molecules.
Agrochemicals: Used in the development of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group. This group can influence the electronic properties of the molecule, making it more reactive in certain conditions. The molecular targets and pathways involved depend on the specific application and reaction it is used in .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Another compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: A related compound used as a ligand in coordination chemistry.
Uniqueness
Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to its specific structure, which combines the properties of a trifluoromethyl group and a pyridine ring. This combination makes it particularly useful in various chemical reactions and applications, offering distinct advantages in terms of reactivity and stability .
Eigenschaften
Molekularformel |
C8H5F3KNO2 |
|---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
potassium;2-[5-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C8H6F3NO2.K/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
WYSIKDVKXPTFJT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















